molecular formula C14H23N5O2 B12905198 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide CAS No. 84332-19-4

2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide

Cat. No.: B12905198
CAS No.: 84332-19-4
M. Wt: 293.36 g/mol
InChI Key: QDZFOCNKTLRUNL-UHFFFAOYSA-N
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Description

2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is a pyrimidine-derived compound featuring a methoxy group at position 4, an amino group at position 2, and a carboxamide moiety linked to a 1-ethyl-2-piperidinylmethyl substituent. The ethyl-piperidinyl group introduces steric and electronic effects that may enhance target selectivity or metabolic stability compared to simpler analogs .

Properties

CAS No.

84332-19-4

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

2-amino-N-[(1-ethylpiperidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C14H23N5O2/c1-3-19-7-5-4-6-10(19)8-16-12(20)11-9-17-14(15)18-13(11)21-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H2,15,17,18)

InChI Key

QDZFOCNKTLRUNL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1CNC(=O)C2=CN=C(N=C2OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Substitution Reactions:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized separately and then linked to the pyrimidine ring through a series of condensation reactions.

    Final Coupling: The final step involves coupling the piperidine moiety with the pyrimidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, alkylating agents, and other electrophiles under controlled temperature and pH.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Binding to Nucleic Acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS 72412-43-2)

  • Structure : Replaces the 1-ethyl-2-piperidinyl group with a benzyl-substituted piperidine.
  • Impact: The benzyl group increases lipophilicity (logP ~2.8 vs.
  • Biological Relevance : Benzyl groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

4-Amino-N-[(2-methoxyphenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

  • Structure : Features a pyridinylpiperazine group instead of ethyl-piperidinyl.
  • Impact : The piperazine moiety introduces basicity (pKa ~8.5), enhancing solubility at physiological pH. Pyridine substitution may confer hydrogen-bonding interactions with target proteins .

2-Amino-N-(8-(o-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide

  • Structure: Incorporates a fluorobenzyl-nortropane hybrid scaffold.
  • Impact: Fluorine’s electronegativity improves metabolic stability by resisting oxidative degradation.

Positional and Functional Group Modifications

2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide vs. 2-Amino-N-(8-(4-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide monomaleate (CAS 84923-18-2)

Parameter Target Compound 4-Fluorobenzyl-Nortropanyl Analog
Molecular Weight ~340–350 g/mol (estimated) 563.54 g/mol
Solubility Moderate (predicted aqueous solubility: ~0.1 mg/mL) Enhanced via maleate salt formation (~5 mg/mL)
Key Structural Feature Flexible ethyl-piperidinyl group Rigid nortropane with fluorobenzyl
Therapeutic Potential Kinase inhibition (hypothesized) Neuropathic pain modulation (reported)

Physicochemical and Spectroscopic Data

NMR Characteristics

  • Methoxy Group (Position 4) : A singlet at δ 3.85–3.92 (¹H NMR) and ~55 ppm (¹³C NMR), consistent across analogs .
  • Piperidinylmethyl Protons : Multiplet signals between δ 1.2–2.8 (¹H NMR) for ethyl-piperidinyl vs. δ 2.5–3.5 for benzyl-piperidine derivatives .

Mass Spectrometry

  • Target Compound : Predicted [M+H]+ ~342.2 (vs. 341.41 for benzyl analog in ) .

Biological Activity

2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a piperidine moiety, and a methoxy group on the pyrimidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23N5O2
  • Molecular Weight : 293.36472 g/mol
  • CAS Number : [Not specified in the results]

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. In particular, it demonstrated significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • In vivo studies indicated that treatment with this compound inhibited lung metastasis in mouse models, outperforming known inhibitors such as TAE226 .
  • Mechanism of Action :
    • The compound exhibits its anticancer effects primarily through the induction of apoptosis in cancer cells. It has been observed to increase caspase-9 levels significantly, suggesting a mitochondrial pathway of apoptosis activation .
    • Additionally, it shows off-target activity by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates a reasonable oral bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration . These parameters suggest that the compound may be suitable for further development as an oral therapeutic agent.

Safety and Toxicity

Toxicological assessments have shown that the compound does not exhibit acute toxicity up to concentrations of 2000 mg/kg in animal models . This safety profile is crucial for its consideration in clinical applications.

Comparative Data Table

PropertyValue
Molecular FormulaC14H23N5O2
Molecular Weight293.36472 g/mol
IC50 (MDA-MB-231)0.126 µM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity Threshold2000 mg/kg

Case Studies

  • Study on Anticancer Effects :
    A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that it selectively inhibited cancer cell proliferation while sparing normal cells, showcasing a significant therapeutic window .
  • In Vivo Efficacy :
    In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound led to a marked reduction in metastatic nodules compared to control groups treated with vehicle alone . This suggests that the compound could be effective in managing metastatic breast cancer.

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